2-Chloro-4-phenyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-phenyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile is a complex organic compound with the molecular formula C15H11ClN2O. It is characterized by its unique pyrano[4,3-b]pyridine structure, which includes a chloro and phenyl substituent.
Preparation Methods
The synthesis of 2-Chloro-4-phenyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-chloronicotinonitrile with phenylacetylene in the presence of a base can yield the desired compound. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific solvents and catalysts .
Chemical Reactions Analysis
2-Chloro-4-phenyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro substituent, where nucleophiles replace the chlorine atom. Common reagents used in these reactions include bases, acids, and specific catalysts.
Scientific Research Applications
2-Chloro-4-phenyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 2-Chloro-4-phenyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-Chloro-4-phenyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile can be compared with similar compounds such as:
2-Chloro-7-isopropyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile: This compound has an isopropyl group instead of a phenyl group, leading to different chemical and biological properties.
2-Chloro-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbaldehyde: . The uniqueness of this compound lies in its specific substituents and the resulting properties, making it valuable for particular research and industrial applications.
Properties
Molecular Formula |
C15H11ClN2O |
---|---|
Molecular Weight |
270.71 g/mol |
IUPAC Name |
2-chloro-4-phenyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C15H11ClN2O/c16-15-11(8-17)14(10-4-2-1-3-5-10)12-9-19-7-6-13(12)18-15/h1-5H,6-7,9H2 |
InChI Key |
XOROELUGZUBZCY-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2=C1N=C(C(=C2C3=CC=CC=C3)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.